![molecular formula C22H25N5O3 B2498798 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide CAS No. 2034244-28-3](/img/structure/B2498798.png)
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest falls into a category of chemicals with potential applications in medicinal chemistry and materials science, given its complex structure that includes a tetrahydro-2H-pyran moiety, a triazole ring, and an isonicotinamide group. Such compounds are often investigated for their biological activities and chemical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, including esterification, acylation, and intramolecular cyclization processes. For instance, Agekyan and Mkryan (2015) described the synthesis of p-aminobenzoic acid diamides based on tetrahydro-2H-pyran-4-carboxylic acid, showcasing a methodology that could be adapted for synthesizing the compound (Agekyan & Mkryan, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on the synthesis of novel compounds containing pyran and triazol moieties, exploring their biological activities. For instance, comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized, showing synergistic effects with antitumor drugs in bioassays (Kletskov et al., 2018). This indicates potential applications in chemotherapy, particularly for brain tumors.
Chemical Synthesis and Library Creation
The diversity-oriented synthesis of a library of substituted tetrahydropyrans through oxidative carbon-hydrogen bond activation and click chemistry has been reported (Zaware et al., 2011). This research emphasizes the rapid access to structurally diverse compounds for screening against various biological targets, showcasing the chemical's utility in creating novel therapeutic agents.
Drug Delivery and Carrier-Mediated Uptake
Studies on carrier-mediated uptake of novel small-molecule survivin suppressants into human solid tumor and lymphoma cells have been conducted (Minematsu et al., 2009). This research highlights the potential of the chemical structure for enhancing drug delivery mechanisms to cancer cells, suggesting applications in cancer therapy.
Synthesis of Highly Substituted Pyrazole Ligands
The synthesis and characterization of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been explored (Budzisz et al., 2004). This research has implications for the development of new materials with potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
N-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-16-2-4-19(5-3-16)27-15-25-26-20(27)13-24-22(28)18-6-9-23-21(12-18)30-14-17-7-10-29-11-8-17/h2-6,9,12,15,17H,7-8,10-11,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHPHOROLXIELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CNC(=O)C3=CC(=NC=C3)OCC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)isonicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.